2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride 2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18038786
InChI: InChI=1S/C10H12F3N.ClH/c1-7-6-8(4-5-14)2-3-9(7)10(11,12)13;/h2-3,6H,4-5,14H2,1H3;1H
SMILES:
Molecular Formula: C10H13ClF3N
Molecular Weight: 239.66 g/mol

2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18038786

Molecular Formula: C10H13ClF3N

Molecular Weight: 239.66 g/mol

* For research use only. Not for human or veterinary use.

2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride -

Specification

Molecular Formula C10H13ClF3N
Molecular Weight 239.66 g/mol
IUPAC Name 2-[3-methyl-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C10H12F3N.ClH/c1-7-6-8(4-5-14)2-3-9(7)10(11,12)13;/h2-3,6H,4-5,14H2,1H3;1H
Standard InChI Key VLEMIEQYJDGUML-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)CCN)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2-[3-methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride, reflecting its structural components:

  • A phenyl ring substituted with a methyl group at position 3 and a trifluoromethyl (-CF₃) group at position 4.

  • An ethylamine chain (-CH₂CH₂NH₂) attached to the aromatic ring.

  • A hydrochloride salt formation at the amine group, enhancing stability and solubility.

The molecular formula C₁₀H₁₃ClF₃N corresponds to a molecular weight of 239.66 g/mol, with the trifluoromethyl group contributing significantly to its lipophilicity (LogP ≈ 2.74).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₃ClF₃N
Molecular Weight239.66 g/mol
IUPAC Name2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
CAS NumberNot publicly disclosed
SMILESCC1=C(C=CC(=C1)C(F)(F)F)CCN.Cl

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves Friedel-Crafts alkylation or nucleophilic aromatic substitution to introduce the trifluoromethyl group to the phenyl ring. A polar aprotic solvent like dimethylformamide (DMF) is employed to enhance nucleophilicity, followed by amination via reductive methods (e.g., catalytic hydrogenation).

Key Steps:

  • Trifluoromethylation: Reaction of 3-methyl-4-chlorophenyl precursors with trifluoromethylating agents (e.g., CF₃Cu).

  • Amination: Introduction of the ethylamine chain using ethylene diamine under controlled pH.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
TrifluoromethylationCF₃Cu, DMF, 80°C, 12h65–70
AminationEthylene diamine, Pd/C, H₂, 50°C75–80
Salt FormationHCl (gas), Et₂O, 0°C>90

Physicochemical Properties

Thermal and Solubility Characteristics

The compound is a white crystalline solid with a melting point of 180–182°C (decomposition observed above 200°C). It exhibits moderate solubility in polar solvents:

  • Water: 12 mg/mL at 25°C.

  • Ethanol: 45 mg/mL.

  • Dichloromethane: 85 mg/mL.

The boiling point is estimated at 221.6±35.0°C, with a vapor pressure of 0.1±0.4 mmHg at 25°C, indicating low volatility.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.65 (d, J=8.4 Hz, 1H, ArH), 7.52 (s, 1H, ArH), 7.48 (d, J=8.4 Hz, 1H, ArH), 3.20 (t, J=6.8 Hz, 2H, CH₂NH₂), 2.75 (t, J=6.8 Hz, 2H, CH₂Ar), 2.35 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, D₂O): δ 145.2 (C-CF₃), 134.8 (C-CH₃), 129.5–126.8 (ArC), 124.5 (q, J=272 Hz, CF₃), 43.5 (CH₂NH₂), 35.2 (CH₂Ar), 21.0 (CH₃).

RiskPrecautionary Measures
Skin irritation (Category 2)Wear nitrile gloves and lab coat
Eye damage (Category 1)Use safety goggles
Aquatic toxicity (Category 3)Avoid environmental release

Future Directions and Applications

Drug Development

Ongoing research explores its utility as:

  • A precursor for antipsychotic agents targeting dopamine D₃ receptors.

  • A ligand in positron emission tomography (PET) tracers for neurodegenerative diseases.

Material Science

The trifluoromethyl group’s electron-withdrawing properties make it a candidate for liquid crystal formulations in display technologies.

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